molecular formula C20H18N8O4S B3017374 7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 920391-68-0

7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B3017374
CAS No.: 920391-68-0
M. Wt: 466.48
InChI Key: SQNBLMSGMRLKRJ-UHFFFAOYSA-N
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Description

7-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted with a phenyl group at position 3 and a piperazine ring at position 5. The piperazine moiety is further modified with a 4-nitrophenylsulfonyl group, introducing strong electron-withdrawing properties.

The sulfonyl group enhances polarity and may improve binding affinity to target proteins through hydrogen bonding or electrostatic interactions.

Properties

IUPAC Name

7-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N8O4S/c29-28(30)16-6-8-17(9-7-16)33(31,32)26-12-10-25(11-13-26)19-18-20(22-14-21-19)27(24-23-18)15-4-2-1-3-5-15/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNBLMSGMRLKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is an intriguing molecule within the realm of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of a triazolo-pyrimidine core followed by the introduction of piperazine and sulfonyl groups. Common reagents in these reactions include halogenated intermediates and sulfonyl chlorides. The following scheme illustrates a general synthetic pathway:

  • Formation of Triazolo-Pyrimidine Core : Initial reactions to create the triazolo-pyrimidine framework.
  • Piperazine Substitution : Introduction of the piperazine moiety via nucleophilic substitution.
  • Sulfonylation : Reaction with sulfonyl chlorides to incorporate the nitrophenyl sulfonyl group.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) for these compounds often falls within a range that suggests potent activity.

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli50
Similar Triazolo-Pyrimidine DerivativeS. aureus25

Antihyperglycemic Activity

The compound's analogs have been evaluated for antihyperglycemic effects, showing promising results comparable to established drugs like Glimepiride . The mechanism is believed to involve inhibition of dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key structural features influencing activity include:

  • Piperazine Moiety : Enhances solubility and bioavailability.
  • Nitrophenyl Group : Imparts electron-withdrawing properties that may enhance interaction with biological targets.
  • Triazolo-Pyrimidine Core : Essential for maintaining biological activity against various targets.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various triazolo-pyrimidine derivatives, it was found that compounds with a similar structure to this compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The results highlighted the importance of the sulfonamide group in enhancing antibacterial properties .

Case Study 2: Antihyperglycemic Properties

Another study focused on the antihyperglycemic potential of related pyrrole and pyrrolopyrimidine derivatives demonstrated that modifications at the piperazine position could lead to enhanced DPP-IV inhibition and improved glucose-lowering effects in vivo . This suggests that similar modifications could be beneficial for optimizing the target compound's efficacy.

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural differences between the target compound and its analogues (–2):

Compound Triazolopyrimidine Substituent (Position 3) Piperazine Substituent (Position 7) Molecular Formula Molecular Weight (g/mol)
7-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine Phenyl 4-Nitrophenylsulfonyl C₂₂H₂₀N₈O₄S 516.52
{4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone 4-Methylphenyl (p-tolyl) 4-(Trifluoromethyl)benzoyl C₂₅H₂₂F₃N₇O 541.49
3-(4-Methoxyphenyl)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}-1-propanone 4-Methylphenyl 3-(4-Methoxyphenyl)propan-1-one C₂₉H₃₁N₇O₂ 541.61

Key Observations

Substituent Effects on the Triazolopyrimidine Core: The target compound features a phenyl group at position 3, while analogues in and use 4-methylphenyl groups. Methyl substituents may enhance lipophilicity and membrane permeability compared to unmodified phenyl rings . The 4-nitrophenylsulfonyl group in the target compound contrasts with the 4-trifluoromethylbenzoyl () and propanone () moieties.

Electronic and Steric Considerations :

  • The nitro group in the target compound creates a strong electron-deficient aromatic system, which may stabilize charge-transfer interactions with biological targets. In contrast, the trifluoromethyl group () offers both hydrophobicity and moderate electron-withdrawing effects, while methoxy groups () are electron-donating, possibly reducing metabolic oxidation .

Synthetic Accessibility: The piperazine linkage in all compounds allows modular synthesis, but the sulfonyl group in the target compound may require additional steps (e.g., sulfonation) compared to the acylative coupling used for benzoyl or propanone derivatives .

Implications for Research and Development

  • Target Selectivity : The nitro-sulfonyl combination in the target compound may confer unique selectivity profiles compared to trifluoromethyl or methoxy-containing analogues, warranting further enzymatic assays.
  • ADMET Properties : The higher molecular weight and polarity of the target compound (516.52 g/mol) compared to (541.49 g/mol) and 2 (541.61 g/mol) could influence bioavailability. Sulfonyl groups often improve aqueous solubility but may reduce blood-brain barrier penetration .

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